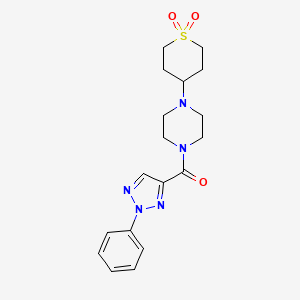

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

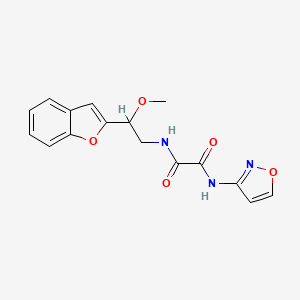

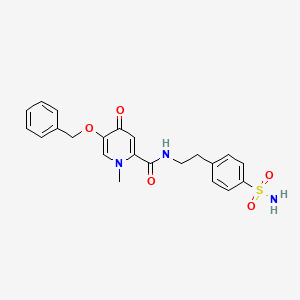

A library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .Molecular Structure Analysis

The molecular formula of the compound is C14H18Cl2N2O3S2 and its molecular weight is 397.33. The compound’s unique structure offers potential for drug development and catalysis studies.Chemical Reactions Analysis

The compound is a useful research compound. The diastereoselectivity of the aldol reaction of tetrahydro-4H-thiopyran-4-one has been studied .Aplicaciones Científicas De Investigación

Drug Discovery

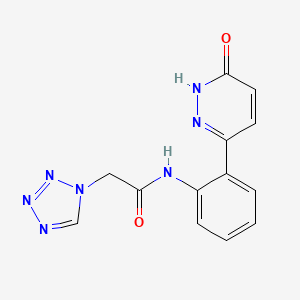

The 1,2,3-triazole core of the compound is structurally similar to amide bonds, which are common in pharmaceuticals. This similarity allows for the creation of drugs that can mimic natural biological processes. For instance, 1,2,3-triazoles have been used in the development of anticonvulsant drugs like Rufinamide and antibiotics like Cefatrizine . The compound’s unique structure could potentially be exploited to develop new therapeutic agents with improved efficacy and stability.

Organic Synthesis

In organic chemistry, the 1,2,3-triazole ring serves as a stable scaffold for constructing complex molecules. It can act as a ‘click chemistry’ component, facilitating the rapid assembly of molecular structures . This can be particularly useful in synthesizing novel organic compounds with potential applications in various fields, including materials science and medicinal chemistry.

Polymer Chemistry

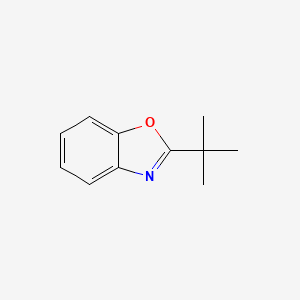

The triazole ring’s stability and robustness make it an excellent candidate for creating polymers with specific properties. Polymers incorporating triazole units can exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance materials .

Supramolecular Chemistry

Due to its ability to form hydrogen bonds and its strong dipole moment, the triazole ring can be used in the design of supramolecular structures. These structures can have applications in creating molecular sensors, catalysts, and drug delivery systems .

Bioconjugation and Chemical Biology

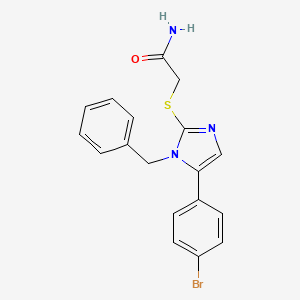

The compound’s triazole ring can be used for bioconjugation, linking biomolecules to other structures, such as fluorescent tags for imaging or therapeutic agents for targeted drug delivery. This application is crucial in the field of chemical biology for studying and manipulating biological systems .

Fluorescent Imaging

The triazole core can be modified to include fluorescent groups, making it useful for imaging applications. This can help in visualizing biological processes, tracking the distribution of drugs in the body, or studying the interaction between different molecules .

Antimicrobial Activity

Compounds containing the triazole ring have shown broad antimicrobial activities, including antibacterial, antifungal, and antiviral effects. This makes them valuable in the search for new treatments against resistant strains of microorganisms .

Mecanismo De Acción

Propiedades

IUPAC Name |

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c24-18(17-14-19-23(20-17)16-4-2-1-3-5-16)22-10-8-21(9-11-22)15-6-12-27(25,26)13-7-15/h1-5,14-15H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNVSAILYQXQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2585621.png)

![4-Chloro-2-[(3-nitroanilino)methyl]phenol](/img/structure/B2585627.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2585630.png)

![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2585633.png)